Z-Ala-Gly-OH
Description
Significance of Dipeptide Scaffolds in Biomolecular Research
Dipeptides, the simplest peptide structures consisting of two amino acids linked by a peptide bond, serve as fundamental scaffolds in biomolecular research. frontiersin.org Once dismissed as mere degradation products of proteins, they are now recognized as crucial metabolic intermediates and a fertile ground for therapeutic discovery. nih.gov Their significance stems from a combination of unique properties including conformational rigidity, bioavailability, biocompatibility, and the capacity for extensive structural diversification through chemical synthesis. researchgate.net
The inherent bioactivities of natural products containing a cyclic dipeptide core, which exhibit anticancer, antifungal, and antiviral properties, have spurred the development of synthetic analogues for drug discovery and drug delivery systems. researchgate.net These small molecules can act as privileged scaffolds—core structures that can be decorated with various functional groups to create a wide array of bioactive molecules. nih.gov This versatility allows them to be used in the design of advanced therapeutic agents, biomaterials, and tools for studying complex biological processes like protein-protein interactions. nih.govontosight.ai Furthermore, dipeptide-based hydrogels are being investigated for a range of biomedical applications, including drug delivery, tissue regeneration, and 3D cell culture, owing to their high water content and tunable properties. nih.govacs.org
Rationale for N-Benzyloxycarbonyl Protection in Peptide Synthesis
The synthesis of peptides is a meticulous process that requires precise control over the formation of amide bonds between amino acids. wikipedia.org A primary challenge is to prevent the uncontrolled polymerization of amino acids, where an activated amino acid could react with itself or other amino acids in an undesired sequence. gcwgandhinagar.com To achieve selective peptide bond formation, the amino group of one amino acid must be temporarily rendered unreactive while its carboxyl group is coupled to the free amino group of another. gcwgandhinagar.compeptide.com
This is achieved through the use of an amino-protecting group. The benzyloxycarbonyl (Z or Cbz) group is a classic and highly important protecting group in peptide synthesis. total-synthesis.combachem.com Introduced by Leonidas Zervas and Max Bergmann in the 1930s, its development was a landmark that established the field of controlled peptide chemistry. wikipedia.orgtotal-synthesis.com The Z-group converts the nucleophilic amino group into a much less reactive carbamate, thus preventing it from participating in unwanted side reactions. gcwgandhinagar.comtotal-synthesis.com
A key advantage of the Z-group is its stability under the conditions required for peptide coupling and its orthogonality to other protecting groups. total-synthesis.com It is stable to both basic and mildly acidic conditions but can be readily removed under specific, non-damaging conditions, most commonly through catalytic hydrogenation or by using strong acids like HBr in acetic acid. wikipedia.orgbachem.com This reliable protection and deprotection strategy was fundamental to the early successes in solution-phase peptide synthesis and remains a valuable tool in modern organic chemistry. wikipedia.orgpeptide.com
Overview of Z-Ala-Gly-OH's Role as a Versatile Chemical Entity
This compound serves as a valuable and versatile dipeptide building block in both academic and industrial research. chemimpex.comchemimpex.com Its structure, combining the L-alanine and glycine (B1666218) residues with the N-terminal Z-group, provides enhanced stability and solubility, which are advantageous properties for its use in various synthetic and research applications. chemimpex.comchemimpex.com
In the realm of peptide synthesis, this compound is a key intermediate for constructing longer, more complex peptide chains that are crucial in drug development and biochemistry. chemimpex.comchemimpex.com Researchers utilize this compound to create novel peptide-based therapeutics, where it can help modulate biological activity and improve the pharmacokinetic profiles of the final molecule. chemimpex.com
Beyond its role as a synthetic precursor, this compound is employed in fundamental biochemical research. It is used as a tool to investigate protein interactions, enzyme kinetics, and protein folding. chemimpex.comchemimpex.com By mimicking natural dipeptide structures, it helps scientists gain insights into molecular-level biological processes. chemimpex.com Its compatibility with a variety of coupling reactions further solidifies its status as an effective and versatile compound in the field of peptide chemistry. chemimpex.comchemimpex.com
Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 3235-17-4 | scbt.com |
| Molecular Formula | C13H16N2O5 | scbt.com |
| Molecular Weight | 280.28 g/mol | scbt.com |
| Appearance | White powder | |
| Melting Point | 104 °C | |
| Boiling Point | 578.5±45.0 °C (Predicted) | |
| Density | 1.285±0.06 g/cm3 (Predicted) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-9(12(18)14-7-11(16)17)15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMQRYMCAVZPN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-17-4 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3235-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-alanyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodological Advancements for Z Ala Gly Oh Derivatives
Classical Solution-Phase Peptide Synthesis Approaches for Z-Ala-Gly-OH
The synthesis of this compound in solution is a foundational technique in peptide chemistry. This approach involves the stepwise condensation of protected amino acids in a suitable solvent. gcwgandhinagar.com The core of this process is the formation of a peptide bond between Z-Alanine and a glycine (B1666218) derivative. masterorganicchemistry.com A significant challenge in this method is to prevent unwanted side reactions, such as the self-condensation of the starting materials. gcwgandhinagar.com To achieve a specific sequence like this compound, the N-terminus of alanine (B10760859) is protected with the benzyloxycarbonyl (Z) group, and the carboxyl group of glycine is often protected, for instance as a methyl ester (Gly-OMe), during the coupling step. masterorganicchemistry.comresearchgate.net
Activation Methods in Peptide Bond Formation
The formation of a peptide bond is an energetically unfavorable process that requires the carboxyl group of one amino acid to be "activated" to facilitate nucleophilic attack by the amino group of another. mdpi.comrsc.org This activation is a critical step in both solution-phase and solid-phase synthesis. bachem.com A variety of methods have been developed over the years to achieve this.
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used activators. bachem.com They react with the carboxylic acid of the N-protected amino acid (Z-Ala-OH) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to attack by the amino group of the second amino acid (e.g., Glycine methyl ester). mdpi.com To reduce the risk of side reactions and racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. rsc.orggoogle.comgoogle.com A specific synthesis of Z-D-Ala-Gly-OMe involves the use of DCC and HOBt in tetrahydrofuran (B95107) (THF). prepchem.com
Active Esters: The carboxyl group can be converted into an active ester, which is stable enough to be isolated but reactive enough for coupling. N-hydroxysuccinimide (NHS) esters are a common example. pnas.org
Anhydrides: Mixed anhydrides or symmetrical anhydrides can also be used to activate the carboxyl group. bachem.com
Modern Coupling Reagents: More recent developments include phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) type reagents, which are highly efficient. bachem.com Additionally, greener reagents like propylphosphonic anhydride (B1165640) (T3P®) are being used to promote more sustainable synthesis protocols. rsc.org
Table 1: Common Activation Reagents in Peptide Synthesis
| Reagent Class | Examples | Common Additive | Key Feature |
|---|---|---|---|
| Carbodiimides | DCC, EDC | HOBt, OxymaPure | Widely used for forming reactive O-acylisourea intermediates. bachem.comprepchem.com |
| Phosphonium Salts | BOP, PyBOP | - | High coupling efficiency, particularly for hindered couplings. bachem.com |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | HOAt | Popular reagents known for rapid and efficient couplings. mdpi.combachem.com |
| Anhydrides | Propylphosphonic Anhydride (T3P®) | - | A "green" coupling reagent with easily removable byproducts. rsc.org |
Modern Solid-Phase Peptide Synthesis Considerations for this compound Integration
Solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a resin support, is the dominant method for producing peptides today. google.com However, the N-benzyloxycarbonyl (Z) group, a cornerstone of classical solution-phase synthesis, has limited application in modern, standard SPPS protocols. peptide.com The most widely used N-α-protecting groups in SPPS are Fmoc (9-fluorenylmethoxycarbonyl) and, to a lesser extent, Boc (t-butyloxycarbonyl). peptide.com
The Z-group is less favored in iterative SPPS because its removal conditions (catalytic hydrogenation or strong acid) are often incompatible with the linkers and side-chain protecting groups typically used in standard Boc- or Fmoc-based strategies. peptide.com
Despite this, Z-protected amino acids and dipeptides like this compound can still play a role in modern synthesis, primarily in:
Fragment Condensation: In this strategy, smaller, protected peptide fragments are synthesized separately (either in solution or on-resin) and then joined together to create a larger peptide. A Z-protected dipeptide like this compound could be synthesized in solution and then coupled to a resin-bound peptide fragment or another fragment in solution. peptide.com
Specific Applications: In some cases, the unique cleavage conditions of the Z-group can be advantageous, providing an orthogonal protecting group strategy where it can be removed without affecting other acid-labile (like Boc) or base-labile (like Fmoc) groups. peptide.com
Stereochemical Control and Synthesis of Z-L-Ala-Gly-OH, Z-D-Ala-Gly-OH, and Z-DL-Ala-Gly-OH
The stereochemistry of the final this compound dipeptide is directly determined by the stereochemistry of the alanine starting material. Glycine is achiral and therefore does not have different stereoisomers. The synthesis of each specific isomer is achieved by selecting the corresponding N-protected alanine.
Synthesis of Z-L-Ala-Gly-OH: To produce the L-L dipeptide, N-benzyloxycarbonyl-L-alanine (Z-L-Ala-OH) is used as the starting material. This is then coupled with a glycine derivative (e.g., Glycine methyl ester, Gly-OMe) using standard activation methods. Subsequent deprotection of the glycine C-terminus yields Z-L-Ala-Gly-OH. sigmaaldrich.com
Synthesis of Z-D-Ala-Gly-OH: The synthesis of the D-isomer follows the same principle, but starts with N-benzyloxycarbonyl-D-alanine (Z-D-Ala-OH). A documented synthesis involves reacting Z-D-Ala with glycine methyl ester hydrochloride in the presence of triethylamine, HOBt, and DCC to produce Z-D-Ala-Gly-OMe, which can then be saponified to Z-D-Ala-Gly-OH. google.comprepchem.com
Synthesis of Z-DL-Ala-Gly-OH: The racemic form is prepared by starting with N-benzyloxycarbonyl-DL-alanine (Z-DL-Ala-OH), which is a mixture of both the D- and L-enantiomers. luxembourg-bio.com Coupling this racemic mixture with glycine will result in a corresponding racemic mixture of the final dipeptide, Z-DL-Ala-Gly-OH. sigmaaldrich.comchemimpex.com
Table 2: Starting Materials for Stereoisomers of this compound
| Target Dipeptide | Required Alanine Starting Material | Glycine Derivative |
|---|---|---|
| Z-L-Ala-Gly-OH | Z-L-Ala-OH | H-Gly-OR (e.g., R=Me, Et) |
| Z-D-Ala-Gly-OH | Z-D-Ala-OH | H-Gly-OR (e.g., R=Me, Et) |
| Z-DL-Ala-Gly-OH | Z-DL-Ala-OH | H-Gly-OR (e.g., R=Me, Et) |
General Purification and Isolation Methodologies for this compound Peptides
Following the coupling reaction, the crude this compound product exists in a mixture containing unreacted starting materials, coupling reagents, and byproducts (such as dicyclohexylurea if DCC is used). A multi-step purification process is therefore essential to isolate the desired dipeptide.
Common methodologies include:
Filtration: If insoluble byproducts like DCU are formed, they are first removed by simple filtration. prepchem.com
Extraction: The crude product, dissolved in an organic solvent like ethyl acetate, is subjected to a series of aqueous washes. This typically involves washing with a weak acid (e.g., 5% citric acid solution) to remove any unreacted basic components, followed by a wash with a weak base (e.g., 5% sodium bicarbonate solution) to remove unreacted acidic starting materials. prepchem.comrsc.org A final wash with water or brine helps remove residual salts. prepchem.com
Recrystallization: After extraction and drying of the organic solvent, the resulting solid can often be purified further by recrystallization from a suitable solvent system, such as ethyl acetate-hexane or toluene. prepchem.comajpamc.com
Chromatography: For higher purity, chromatographic techniques are employed. Semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for separating the target peptide from closely related impurities. ajpamc.comrsc.org The collected pure fractions are then typically combined and lyophilized (freeze-dried) to yield the final product as a powder. rsc.org
Table 3: Compound Names Mentioned
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| This compound | N-Benzyloxycarbonyl-Alanyl-Glycine |
| Z-L-Ala-Gly-OH | N-Benzyloxycarbonyl-L-Alanyl-Glycine |
| Z-D-Ala-Gly-OH | N-Benzyloxycarbonyl-D-Alanyl-Glycine |
| Z-DL-Ala-Gly-OH | N-Benzyloxycarbonyl-DL-Alanyl-Glycine |
| Z-Ala-OH | N-Benzyloxycarbonyl-Alanine |
| Z-D-Ala-OH | N-Benzyloxycarbonyl-D-Alanine |
| Z-L-Ala-OH | N-Benzyloxycarbonyl-L-Alanine |
| Z-DL-Ala-OH | N-Benzyloxycarbonyl-DL-Alanine |
| Gly-OMe | Glycine methyl ester |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Boc | tert-Butoxycarbonyl |
| T3P® | Propylphosphonic anhydride |
| THF | Tetrahydrofuran |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
Z Ala Gly Oh As a Core Building Block in Complex Peptide Architectures
Incorporation into Oligopeptide Sequences
Z-Ala-Gly-OH serves as a fundamental building block in the synthesis of short-chain peptides, or oligopeptides. In solid-phase peptide synthesis (SPPS), chemists can strategically incorporate the entire Z-Ala-Gly dipeptide unit into a growing peptide chain. This approach can be more efficient than adding single amino acids one by one, particularly in sequences prone to difficult coupling reactions or side-product formation.
A notable example of a sequence containing this motif is the tetrapeptide H-Leu-Ala-Gly-Val-OH. osti.govchemrxiv.org Its synthesis has been a subject of study in the development and refinement of SPPS methodologies. osti.gov By using a pre-formed dipeptide like this compound, chemists can circumvent potential issues associated with the coupling of glycine (B1666218), which, due to its lack of a side chain, can sometimes lead to undesired side reactions. osti.gov The Ala-Gly sequence is also found in various biologically relevant oligopeptides that are substrates for specific enzymes. d-nb.infonih.gov The synthesis of these oligopeptides is essential for studying enzyme kinetics and designing inhibitors. The use of this compound in such syntheses ensures the correct sequence is achieved, which is critical for biological recognition. biosynth.comchemimpex.com
Table 1: Examples of Oligopeptide Sequences Containing the Ala-Gly Motif
| Peptide Sequence | Context/Significance | Reference |
|---|---|---|
| H-Leu-Ala-Gly-Val-OH | Model peptide for testing and optimizing solid-phase synthesis methods. | osti.govchemrxiv.orgnih.gov |
| Z-Gly-Ala-OH | A dipeptide used in esterification and coupling reactions. | oup.com |
| Ac-Ala-Val-Ala-Gly-His-Ala-Gly-Ala-Arg | Model peptide used in mass spectrometry studies to investigate protein modifications. | researchgate.net |
| Ala-Pro-Gly & Gly-Pro-Gly | Sequences studied as substrates and inhibitors for protocollagen proline hydroxylase. | nih.gov |
Utilization in the Design of Larger Peptide Constructs
The utility of the Ala-Gly motif, often introduced using this compound or analogous building blocks, extends to the creation of larger and more structurally complex peptides. These constructs are designed to mimic or inhibit biological processes, and their synthesis requires precise control over the amino acid sequence and final three-dimensional shape. The Ala-Gly sequence provides a simple, flexible linker region within these larger molecules.
Research into novel peptide architectures, such as "stapled" peptides, demonstrates this application. Stapled peptides are molecules where the peptide chain is synthetically constrained to lock it into a specific conformation, often an alpha-helix, which can enhance its stability and ability to interact with specific biological targets. The synthesis of these complex molecules involves creating a linear peptide precursor on a solid support, which is then cyclized. The Ala-Gly sequence can be incorporated as part of this linear precursor to provide spacing and appropriate turn-forming propensity.
Table 2: Role of Ala-Gly in Complex Peptide Constructs
| Peptide Construct Type | Role of Ala-Gly Sequence | Significance |
|---|---|---|
| Stapled Peptides | Incorporated into the linear precursor to provide structural flexibility and spacing between key residues. | Creates conformationally locked peptides with enhanced biological activity and stability. |
| Peptide-Protein Conjugates | Used as part of a synthetic peptide sequence attached to a larger carrier protein (e.g., BSA). | Generates sequence-specific antibodies for immunological studies. nih.gov |
| Multi-fragment Peptides | Serves as a component in peptide fragments that are later ligated to form a full-length protein. | Enables the synthesis of large proteins that are difficult to produce through single, continuous synthesis. |
Exploration in Peptide-Based Self-Assembly Systems and Material Science (e.g., hydrogels)
In the field of material science, short peptides are recognized as powerful building blocks for creating self-assembling nanomaterials, including hydrogels. frontiersin.orgnih.gov These materials have significant potential in biomedical applications like tissue engineering and drug delivery. researchgate.netchinesechemsoc.org The self-assembly process is driven by a combination of non-covalent interactions between the peptide molecules.
The this compound molecule contains several features that make it a candidate for exploration in such systems:
Hydrogen Bonding: The amide bonds within the peptide backbone are prime sites for forming extensive hydrogen-bond networks, which are crucial for the formation of fibrillar structures that comprise the hydrogel matrix. frontiersin.org
Hydrophobic Interactions: The alanine (B10760859) methyl group and, more significantly, the aromatic benzyl (B1604629) ring of the Z-group contribute to hydrophobic collapse, a major driving force for assembly in aqueous environments. acs.org
π-π Stacking: The aromatic ring of the benzyloxycarbonyl (Z) group can participate in π-π stacking interactions with other Z-groups, further stabilizing the self-assembled structure. acs.org
While dipeptides are known to be effective gelators, the specific ability of this compound to form a hydrogel depends on a delicate balance of these interactions, influenced by factors like concentration and pH. frontiersin.org Studies on libraries of similar Z-protected dipeptides have shown that subtle changes in the amino acid sequence can dramatically alter self-assembly properties. For instance, in one study, Cbz-L-Met-Z-ΔPhe-OH and Cbz-L-Phe-Z-ΔPhe-OH formed stable hydrogels, while Cbz-L-Ala-Z-ΔPhe-OH and Cbz-L-Gly-Z-ΔPhe-OH did not, highlighting the specific structural requirements for gelation. frontiersin.org This underscores that while this compound possesses the necessary functional groups, its specific performance as a hydrogelator requires empirical investigation.
Table 3: Factors in this compound Self-Assembly
| Interaction Type | Contributing Molecular Part | Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding | Amide backbone (-CONH-), C-terminal carboxyl (-COOH) | Forms the primary network of intermolecular connections, leading to fiber formation. |
| Hydrophobic Interactions | Alanine side chain (-CH₃), Benzyl group of Z-protector | Drives aggregation of non-polar regions to minimize contact with water. |
| π-π Stacking | Aromatic ring of Z-group | Provides additional stabilization energy through the stacking of aromatic rings. |
Strategies for Modulation of Peptide Structure and Function via this compound Incorporation
The decision to incorporate this compound into a peptide sequence is a strategic one, aimed at influencing the final molecule's properties and the efficiency of its synthesis. The Z-group is not merely a placeholder; its chemical nature imparts specific characteristics to the peptide building block and the resulting larger molecule.
One key advantage is the modulation of physicochemical properties. The benzyloxycarbonyl group increases the lipophilicity of the dipeptide, which can enhance its solubility in the organic solvents commonly used during solid-phase synthesis. chemimpex.comchemimpex.com This improved solubility can facilitate more efficient and complete coupling reactions. Furthermore, the stability conferred by the Z-group protects the N-terminus from degradation during the multiple steps of a synthetic cycle. chemimpex.com
From a synthetic standpoint, using a dipeptide unit can be a crucial strategy to overcome problematic sequences. For example, the repeated coupling of glycine can sometimes be inefficient or lead to side products; introducing the Ala-Gly motif as a single, pre-formed unit can bypass these issues. osti.gov
Structurally, the Ala-Gly sequence is inherently flexible. However, the presence of the bulky, aromatic Z-group at the N-terminus can impose conformational constraints on the adjacent peptide backbone. In the context of self-assembly, this steric bulk and the potential for π-π stacking are not just passive features but active contributors to the formation and stability of higher-order structures like nanofibers or hydrogels. acs.org Thus, the incorporation of this compound is a multifunctional strategy to streamline synthesis, enhance stability, and introduce specific structural elements that can influence the final peptide's conformation and function.
Table 4: Strategic Advantages of Using this compound
| Strategic Goal | Mechanism/Reason | Outcome |
|---|---|---|
| Improve Synthetic Efficiency | Overcomes difficult coupling steps (e.g., with glycine); enhances solubility in organic solvents. osti.govchemimpex.com | Higher yield of the desired peptide; fewer side products and easier purification. |
| Enhance Stability | The Z-group protects the N-terminal amine from premature reaction or degradation. chemimpex.com | Increased integrity of the peptide chain throughout the multi-step synthesis process. |
| Modulate Structure | The bulky Z-group can influence local peptide conformation; the Ala-Gly sequence provides a flexible linker. | Control over the secondary structure and overall architecture of the final peptide. |
| Drive Self-Assembly | The aromatic Z-group provides hydrophobic and π-π stacking interactions. acs.org | Facilitates the formation of ordered nanostructures like fibers and hydrogels. |
Enzymatic Recognition and Mechanistic Studies Involving Z Ala Gly Oh As a Substrate
Z-Ala-Gly-OH as a Substrate for Peptidases and Carboxypeptidases
This compound is frequently employed as a model substrate to detect and quantify the activity of peptidases that cleave the peptide bond from the C-terminal end, known as carboxypeptidases. The Z-group blocks the N-terminus, preventing cleavage by aminopeptidases and directing enzymatic action to the internal peptide bond or the C-terminus. d-nb.infotandfonline.com This makes it a specific tool for studying endopeptidases and carboxypeptidases. d-nb.info Studies have utilized this compound to characterize carboxypeptidases from various sources, including fungi like Aspergillus niger and hyperthermophilic archaea. asm.orgtandfonline.com
The substrate specificity of peptidases is often investigated by comparing the hydrolysis rates of a series of related synthetic peptides. This compound and its analogs, typically in the form of Z-Ala-X-OH where 'X' is a variable amino acid, are instrumental in this profiling. By measuring the enzymatic activity against a panel of these substrates, researchers can determine the preference of an enzyme's active site for specific C-terminal residues (the P'1 position).
For example, a detailed study on seven different serine carboxypeptidases (Ser-CPDs) revealed vastly different specificities using Z-Ala-X-OH substrates. asm.org Carboxypeptidases CPD-I and CPD-II from Aspergillus niger showed very low activity towards this compound compared to substrates with hydrophobic (Ile, Met, Phe) or basic (Lys, Arg) C-terminal residues. asm.org Specifically, CPD-I showed the highest preference for isoleucine at the P'1 position, while CPD-II strongly preferred lysine (B10760008) and arginine. asm.org In contrast, other fungal carboxypeptidases, like CPD-MII and CPD-MIII, displayed significantly higher activity towards this compound. asm.org
A separate study on a novel serine carboxypeptidase from Aspergillus oryzae also used a series of Z-Ala-X compounds and found no significant preference for any single class of amino acids, indicating broad specificity. nih.gov Similarly, the enzyme thermolysin, when used for peptide synthesis (the reverse of hydrolysis), showed that this compound was an excellent reactant, superior to Z-Gly-Gly-OH, highlighting a preference for an alanine (B10760859) residue at the P2 position (the second amino acid from the cleavage site). pnas.org
The following table summarizes the kinetic data for the hydrolysis of this compound and its analogs by various serine carboxypeptidases, illustrating their distinct substrate specificities.
Table 1: Substrate Specificity of Various Serine Carboxypeptidases using Z-Ala-X-OH Substrates Data represents the second-order rate constant (kcat/Km) in min⁻¹ mM⁻¹. A higher value indicates greater enzymatic efficiency.
| Substrate (Z-Ala-X-OH) | CPD-I | CPD-II | CPD-S1 | CPD-MI | CPD-MII | CPD-MIII | CPD-Y |
|---|---|---|---|---|---|---|---|
| This compound | 5 | 3 | 4 | 480 | 11 | 11 | <30 |
| Z-Ala-Ala-OH | 490 | 60 | 390 | 22,000 | 560 | 2,100 | 13,000 |
| Z-Ala-Val-OH | 3,380 | 80 | 410 | 35,000 | 1,800 | 17,000 | 15,000 |
| Z-Ala-Ile-OH | 7,090 | 120 | 340 | 22,000 | 3,300 | 27,000 | 32,000 |
| Z-Ala-Phe-OH | 3,360 | 42 | 1,600 | 5,700 | 2,100 | 94,000 | 19,000 |
| Z-Ala-Lys-OH | 200 | 56,180 | 2,900 | <5 | 25,000 | 7 | 520 |
| Z-Ala-Arg-OH | 130 | 33,070 | 3,400 | <5 | 18,000 | 9 | 2,000 |
As shown in Table 1, the kcat/Km for the hydrolysis of this compound by carboxypeptidases from Aspergillus niger (CPD-I and CPD-II) is very low (5 and 3 min⁻¹ mM⁻¹, respectively), indicating it is a poor substrate for these particular enzymes. asm.org In contrast, carboxypeptidase CPD-MI hydrolyzes this compound with a much higher efficiency of 480 min⁻¹ mM⁻¹. asm.org However, even for CPD-MI, this compound is a suboptimal substrate compared to analogs with bulkier hydrophobic side chains like Z-Ala-Val-OH (kcat/Km = 35,000 min⁻¹ mM⁻¹). asm.org
In the context of peptide synthesis by thermolysin, kinetic studies also reveal the importance of the substrate structure. The rate of synthesis was markedly enhanced when an alanine residue was present in the P2 position (as in this compound) compared to a glycine (B1666218) residue (as in Z-Gly-Gly-OH), which was a relatively ineffective component. pnas.org
Substrate Specificity Profiling with this compound and Analogs
Influence of this compound Stereochemistry on Enzyme Activity and Selectivity
Enzymatic reactions are characterized by a high degree of stereoselectivity, meaning they can distinguish between different stereoisomers of a substrate. The use of substrates with D-amino acids instead of the natural L-amino acids is a classic technique to probe this property.
Studies with the enzyme thermolysin demonstrate this principle clearly. While this compound (containing L-alanine) was an excellent acyl donor component in peptide synthesis, its diastereomer, Z-D-Ala-Gly-OH (containing D-alanine), was completely inactive and did not yield any product under the same conditions. pnas.org This indicates that the active site of thermolysin is exquisitely shaped to bind the L-configuration of the alanine residue at the P2 position and cannot accommodate its mirror image.
Similarly, studies on rat renal dipeptidase have shown that it hydrolyzes Gly-D-Ala faster than Gly-L-Ala, indicating a preference for a D-amino acid at the C-terminus. nih.gov While this does not involve this compound directly, it underscores the critical role of substrate stereochemistry in determining the rate and selectivity of enzymatic hydrolysis. The substitution of a single amino acid in an enzyme's active site, such as an Ala to Gly mutation, can be sufficient to switch the stereospecificity of the reaction, further highlighting the importance of precise stereochemical interactions between the enzyme and substrate. fsu.edu
Applications in Enzyme Screening and Characterization Methodologies
This compound is incorporated into substrate panels used for the high-throughput screening and characterization of enzyme preparations. d-nb.info A notable application is the development of "activity fingerprints" for complex technical enzyme preparations (TEPs), which are mixtures often used in the food industry. d-nb.info
In one such methodology, an automated photometric analyzer was used to measure the activity of TEPs against a panel of 32 different substrates, including this compound. d-nb.info The activity towards this compound and other Z-protected dipeptides was used to quantify the "carboxy-/endopeptidase activity" of the preparation. d-nb.info By compiling the activity data from all substrates, a detailed activity fingerprint is generated. This fingerprint provides comprehensive information about the substrate spectrum and the presence of various peptidase side activities in the enzyme mixture. d-nb.info This rapid approach allows for the targeted selection of TEPs for specific applications, such as improving the efficiency of protein hydrolysis in food processing, and for monitoring batch-to-batch variations in enzyme production. d-nb.info
Computational and Spectroscopic Investigations of Z Ala Gly Oh Conformational Landscapes
Quantum Mechanical Studies of Z-Ala-Gly-OH Electronic Structure and Stability
Quantum mechanical (QM) calculations are essential for understanding the inherent electronic properties and stability of molecules like this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are employed to model the electronic structure. These calculations provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds within the dipeptide. researchgate.netucl.ac.uk
The stability of this compound is determined by its total electronic energy, which is a function of its specific conformation. QM methods can predict the relative energies of different conformers, identifying the most stable structures. acs.org The N-terminal benzyloxycarbonyl (Z) group significantly influences the electronic structure by introducing a large aromatic system, which can engage in non-covalent interactions and alter the charge distribution across the peptide backbone. osti.gov The stability is also affected by the potential for intramolecular hydrogen bonding between the amide N-H, the carbonyl C=O groups, and the terminal carboxylic acid group.
Furthermore, QM studies can predict key reactivity descriptors like proton affinities at various sites (e.g., carbonyl oxygens, amide nitrogen), which are crucial for understanding the peptide's behavior in different chemical environments. chemrxiv.org For instance, the relative stability of the neutral versus the zwitterionic form, while typically favoring the neutral species in the gas phase, is highly dependent on the environment and can be computationally explored. nih.gov
Conformational Analysis using Density Functional Theory (DFT) and Ab Initio Methods
Conformational analysis aims to map the potential energy surface of a molecule to identify its stable low-energy structures. For peptides, this landscape can be complex due to the flexibility of the backbone, defined by torsional angles (phi, ψ), and the rotation of side chains. High-level ab initio and DFT methods are the tools of choice for this type of investigation. researchgate.netacs.orgresearchgate.net
DFT, with functionals like B3LYP, M05-2X, or ωB97XD, combined with appropriate basis sets (e.g., 6-31+G(d,p) or aug-cc-pVTZ), offers a balance of computational cost and accuracy for studying peptide conformations. researchgate.netiiserpune.ac.in These methods are used to perform geometry optimizations, starting from various initial structures, to locate energy minima on the potential energy surface. The nature of these stationary points is confirmed by calculating vibrational frequencies, where a true minimum has no imaginary frequencies. researchgate.net
While detailed conformational analyses specifically for this compound are not extensively published, studies on the closely related Z-Gly-OH (ZG1) provide critical insights. iiserpune.ac.in Gas-phase laser spectroscopy combined with DFT calculations revealed the presence of two primary conformers for Z-Gly-OH. iiserpune.ac.in The major conformer adopts an extended, planar β-strand structure, while a second, minor conformer was also identified. iiserpune.ac.in This suggests that the intrinsic preference for the Z-Gly backbone is an extended C5 conformation. iiserpune.ac.inresearchgate.net
For this compound, the presence of the alanine (B10760859) methyl group introduces steric constraints that would modulate this landscape. The additional methyl group would influence the preferred values of the alanine backbone torsional angles (φ, ψ), potentially favoring regions of the Ramachandran plot that minimize steric clashes while still allowing for stabilizing intramolecular interactions. The extended β-strand conformation, similar to that seen in Z-Gly-OH, remains a likely low-energy structure, but other folded conformations, such as those involving γ-turns (C7 hydrogen bonds), might also be accessible. researchgate.netnih.gov
Table 1: Calculated Relative Energies of Z-Gly-OH Conformers This interactive table presents the two low-energy conformers of Z-Gly-OH identified in gas-phase studies, which serve as a model for this compound. Energies were calculated at the M05-2X/6-31+G(d) level of theory. iiserpune.ac.in
| Conformer | Description | Relative Energy (kJ/mol) | Key Features |
| A | Extended β-strand | 0.0 | Planar structure, C5 hydrogen bond |
| B | Minor conformer | > 0.0 | Folded structure |
Note: Data is for the analogous compound Z-Gly-OH.
The stability of peptide conformers is governed by a delicate balance of non-covalent interactions. Intramolecular hydrogen bonds are primary drivers of secondary structure formation. In this compound, potential hydrogen bonds include:
C5 interaction: A hydrogen bond between the amide N-H of glycine (B1666218) and the C=O of the alanine residue, forming a five-membered ring and stabilizing an extended β-strand-like structure. researchgate.netnih.gov
C7 interaction (γ-turn): A hydrogen bond between the C=O of the Z-group and the N-H of the glycine, or between the C=O of alanine and the hydroxyl proton of the terminal carboxylic acid.
O-H···π interaction: A folded structure can be stabilized by a hydrogen bond between the terminal carboxylic acid OH group and the π-electron cloud of the benzyloxycarbonyl group's phenyl ring. nih.gov
Dispersion forces, particularly from the large phenyl ring of the Z-group, also play a crucial role in stabilizing folded structures. nih.gov Dispersion-corrected DFT functionals are often necessary to accurately capture these interactions and predict the correct energy ordering of conformers. nih.gov The interplay between these stabilizing hydrogen bonds and dispersion forces, countered by the steric repulsion from the alanine methyl group, ultimately defines the conformational preferences of this compound.
Identification of Low-Energy Conformers and Torsional Preferences
Spectroscopic Characterization of this compound Conformations (e.g., Infrared (IR), IR-UV, Two-Dimensional Infrared (2D-IR) Spectroscopy)
Spectroscopic techniques provide experimental data to validate and refine computational models. Conformation-specific infrared spectroscopy, often performed in the gas phase using double-resonance methods like resonant ion-dip infrared spectroscopy (RIDIRS) or IR-UV hole-burning, is particularly powerful. iiserpune.ac.innih.gov In these experiments, a UV laser selects a single conformer, and an IR laser measures its vibrational spectrum.
By comparing the experimental IR spectrum with spectra calculated for various low-energy conformers using DFT, a definitive structural assignment can be made. iiserpune.ac.innih.gov Key vibrational modes are highly sensitive to conformation and hydrogen bonding:
N-H Stretch: The frequency of the amide N-H stretch is a sensitive probe of hydrogen bonding. A "free" N-H group (not involved in a hydrogen bond) vibrates at a higher frequency (typically >3400 cm⁻¹) than a hydrogen-bonded N-H group.
O-H Stretch: Similarly, the carboxylic acid O-H stretch frequency shifts significantly to lower wavenumbers (red-shifts) when it acts as a hydrogen bond donor. aip.org
Amide I and Amide II Bands: The Amide I band (mainly C=O stretch, ~1650-1700 cm⁻¹) and Amide II band (N-H bend and C-N stretch, ~1510-1570 cm⁻¹) are also sensitive to the backbone conformation and hydrogen-bonding environment. iiserpune.ac.in
Table 2: Key Experimental IR Frequencies for Gas-Phase Z-Gly-OH (Conformer A) This interactive table shows the primary vibrational frequencies observed for the major extended conformer of Z-Gly-OH, providing an expected range for similar modes in this compound. iiserpune.ac.in
| Vibrational Mode | Region | Observed Frequency (cm⁻¹) | Assignment |
| Carboxylic Acid OH Stretch | High Frequency | 3578 | Free OH group |
| Amide NH Stretch | High Frequency | 3457 | H-bonded NH (C5) |
| Amide I (Urethane C=O) | Carbonyl | 1759 | Z-group C=O stretch |
| Amide I (Peptide C=O) | Carbonyl | 1715 | Glycine C=O stretch |
| Amide II | Fingerprint | 1526 | NH bend / CN stretch |
Note: Data is for the analogous compound Z-Gly-OH.
Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique that can probe structural dynamics and couplings between vibrational modes on ultrafast timescales, though it is more commonly applied in the solution phase. nih.gov
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While quantum mechanics is ideal for studying static structures, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. indiana.edu MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. For this compound, MD simulations can reveal:
The range of conformations sampled at a given temperature.
The timescales of transitions between different conformational states.
The influence of solvent on conformational dynamics.
By running simulations for nanoseconds or longer, it is possible to generate Ramachandran plots that show the distribution of backbone dihedral angles, providing a detailed picture of the peptide's flexibility and conformational preferences in a dynamic context. MD simulations have been effectively used to study the binding of other N-benzyloxycarbonyl-protected peptides and to understand their dynamic interactions. indiana.edu
Gas-Phase versus Solution-Phase Conformational Dynamics of this compound
A comparison between gas-phase and solution-phase behavior is critical for bridging the gap between a molecule's intrinsic properties and its behavior in a biological environment.
Gas Phase: In the isolated environment of the gas phase, conformational preferences are dictated solely by intramolecular forces. iiserpune.ac.inacs.org Studies on related peptides show that specific, folded or extended structures stabilized by internal hydrogen bonds are often favored. iiserpune.ac.innih.gov For this compound, an extended β-strand conformation is predicted to be a stable intrinsic structure. iiserpune.ac.inresearchgate.net
Solution Phase: In a polar solvent like water, the peptide's dynamics are significantly altered. The solvent molecules compete for hydrogen bonding sites, which can disrupt weak intramolecular hydrogen bonds. acs.org The zwitterionic form of the carboxylic acid and amine termini, which is unstable in the gas phase, becomes stabilized in water. researchgate.net The hydrophobic phenyl ring of the Z-group and the methyl group of alanine will influence how water structures around the molecule. The conformational ensemble in solution is typically broader, with the peptide sampling a wider range of structures than in the gas phase. The dominant conformation in solution may be different from the gas-phase minimum; for instance, polyproline II (PPII) or random coil structures become more populated for many short peptides in water.
Advanced Research Directions and Emerging Methodologies Involving Z Ala Gly Oh
Development of Novel Protecting Group Strategies for Z-Ala-Gly-OH and Analogs
The benzyloxycarbonyl (Z) group is a foundational amine-protecting group in peptide synthesis, prized for its stability under a variety of conditions and its susceptibility to removal via catalytic hydrogenation. masterorganicchemistry.comresearchgate.net Research continues to refine and develop new protecting group strategies to enhance synthesis efficiency, yield, and purity, particularly for complex peptides incorporating this compound and its analogs.
A key aspect of these strategies is the concept of orthogonality, where multiple protecting groups can be removed selectively without affecting others. researchgate.net This is crucial when synthesizing complex peptides with various functional groups. For instance, in the synthesis of this compound analogs, researchers might employ tert-Butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups for other amino acids in the sequence, which can be removed under acidic or basic conditions, respectively, leaving the Z-group on the alanine (B10760859) residue intact. masterorganicchemistry.comresearchgate.net
Furthermore, research into alternative coupling reagents and conditions aims to improve the efficiency of peptide bond formation involving Z-protected amino acids. Studies have explored various coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in conjunction with HOBt (1-hydroxybenzotriazole) to achieve rapid and efficient coupling in automated synthesis. luxembourg-bio.com
Table 1: Comparison of Common Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Key Characteristics |
| Benzyloxycarbonyl | Z, Cbz | Catalytic Hydrogenation (e.g., H2/Pd-C) masterorganicchemistry.com | Stable to mild acid and base; useful in solution-phase synthesis. masterorganicchemistry.com |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid - TFA) masterorganicchemistry.comresearchgate.net | Commonly used in solid-phase peptide synthesis (SPPS). researchgate.net |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) researchgate.net | Widely used in SPPS; allows for milder deprotection conditions. researchgate.net |
| Allyloxycarbonyl | Alloc | Palladium(0) Catalysis luxembourg-bio.com | Orthogonal to both Boc and Fmoc groups. luxembourg-bio.com |
Integration of this compound in Automated Peptide Synthesis and High-Throughput Screening
The integration of this compound and similar peptide fragments into automated solid-phase peptide synthesis (SPPS) and high-throughput screening (HTS) platforms has significantly accelerated drug discovery and protein engineering efforts. researchgate.netnih.gov Automated synthesizers allow for the rapid and sequential addition of amino acids to a growing peptide chain anchored to a solid support, drastically reducing synthesis time and manual labor. researchgate.netbeilstein-journals.org
While Fmoc and Boc chemistries are the most common strategies in automated SPPS, Z-protected amino acids and dipeptides like this compound can be incorporated, particularly in fragment condensation strategies. researchgate.netnih.gov In this approach, pre-synthesized protected peptide fragments are coupled together on the solid phase or in solution, which can be more efficient for producing long peptides or proteins.
High-throughput screening methodologies enable the rapid evaluation of large libraries of peptides for specific biological activities. nih.govresearchgate.net this compound can be a component of peptide libraries designed to probe enzyme-substrate interactions or to identify novel therapeutic leads. chemimpex.comnih.gov For instance, a library of peptides containing the Z-Ala-Gly motif could be screened for inhibitory activity against a particular protease. The development of fluorescence-based assays and other sensitive detection methods allows for the rapid screening of thousands of compounds in microplate formats. researchgate.netacs.org
Recent advancements in HTS technology, such as fiber-optic array scanning, now permit the screening of millions of compounds on bead-based libraries in a very short time. nih.gov This opens up new possibilities for discovering rare and potent bioactive peptides derived from libraries incorporating building blocks like this compound.
Advanced Analytical Techniques for this compound and its Derivatives
The precise characterization of this compound and its derivatives is crucial for ensuring purity, confirming structure, and understanding their behavior in biological systems. A suite of advanced analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and purity assessment of this compound. nih.gov Reversed-phase HPLC, often coupled with UV detection, is routinely used to separate the desired peptide from starting materials and byproducts. The purity is quantified by integrating the peak areas in the chromatogram.
Mass Spectrometry (MS) is indispensable for confirming the molecular identity of this compound and its derivatives by providing an accurate mass-to-charge ratio. nih.govacs.org When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures and identifying impurities. Tandem mass spectrometry (MS/MS) can further provide sequence information for larger peptides containing the this compound unit. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is used to elucidate the detailed chemical structure of this compound, confirming the presence of the alanine, glycine (B1666218), and benzyloxycarbonyl moieties and their connectivity.
Circular Dichroism (CD) spectroscopy is employed to analyze the secondary structure of peptides in solution. While this compound itself is too short to form stable secondary structures, CD can be used to study how its incorporation into larger peptides influences their conformation.
Table 2: Key Analytical Techniques for this compound Characterization
| Technique | Application | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Separation of components, quantification of purity. nih.gov |
| Mass Spectrometry (MS) | Molecular Weight Determination and Identification | Accurate mass-to-charge ratio, confirmation of molecular formula. nih.govacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Detailed chemical structure, connectivity of atoms. |
| Circular Dichroism (CD) Spectroscopy | Conformational Analysis | Secondary structure propensity in solution. |
Future Prospects in Peptide Engineering and Biomolecular Design utilizing this compound
The unique properties of this compound position it as a valuable tool for future advancements in peptide engineering and biomolecular design. chemimpex.comchemimpex.com The ability to precisely control the introduction of this dipeptide into larger sequences allows for the systematic modification of peptide properties.
In peptide engineering, the incorporation of this compound or its analogs can be used to modulate the biological activity, stability, and pharmacokinetic profiles of therapeutic peptides. chemimpex.com For example, altering the N-terminal protecting group or the amino acid sequence adjacent to the Ala-Gly motif can influence receptor binding affinity or resistance to enzymatic degradation. mdpi.com The design of novel peptide-based drugs targeting a wide range of diseases, from metabolic disorders to cancer, can benefit from the structural rigidity and specific interactions afforded by such building blocks. chemimpex.combiosynth.com
In the broader field of biomolecular design, this compound can serve as a component in the construction of artificial proteins and self-assembling peptide-based biomaterials. acs.org The predictable structural features of this dipeptide can be exploited to design peptides that fold into specific three-dimensional structures or assemble into nanofibers, hydrogels, or other functional materials. These materials have potential applications in tissue engineering, drug delivery, and nanotechnology. The continued development of synthetic methodologies and a deeper understanding of structure-activity relationships will further expand the utility of this compound in creating novel and functional biomolecules.
Q & A
Basic Research Questions
Q. How can researchers design experiments to characterize the stability of Z-Alla-Gly-OH under physiological conditions?
- Methodological Answer : Stability studies should involve incubating Z-Ala-Gly-OH in buffers mimicking physiological pH (e.g., phosphate-buffered saline at pH 7.4) and temperatures (37°C). Use HPLC or LC-MS to monitor degradation over time, comparing retention times and mass spectra to authentic standards. Include controls (e.g., pure solvent) to distinguish hydrolysis from thermal decomposition. For reproducibility, document buffer preparation, incubation intervals, and instrument parameters (e.g., column type, flow rate) .
Q. What spectroscopic techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with peaks corresponding to the benzyloxycarbonyl (Z) group (e.g., aromatic protons at ~7.3 ppm) and backbone amide protons. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity should be assessed via reverse-phase HPLC (>95% area under the curve) and elemental analysis (C, H, N within ±0.4% of theoretical values). For new compounds, include melting point analysis and optical rotation data .
Q. How should researchers approach synthesizing this compound to ensure reproducibility?
- Methodological Answer : Follow solid-phase peptide synthesis (SPPS) protocols using Fmoc/t-Bu chemistry. Activate carboxyl groups with HBTU/HOBt and deprotect Fmoc groups with 20% piperidine/DMF. Monitor coupling efficiency via Kaiser tests. After cleavage (TFA/water/triisopropylsilane), purify via preparative HPLC. Document resin loading, reaction times, and solvent ratios. For reproducibility, provide step-by-step protocols in supplementary materials .
Advanced Research Questions
Q. How can conflicting data on this compound’s solubility in polar solvents be resolved?
- Methodological Answer : Discrepancies often arise from solvent purity, temperature, or measurement techniques. Perform parallel solubility tests using standardized solvents (HPLC-grade) under controlled temperatures. Compare gravimetric analysis (saturation concentration) with UV-Vis spectroscopy (absorbance vs. concentration curves). Cross-validate results using independent labs or blinded replicates. Statistical analysis (e.g., ANOVA) can identify systematic errors .
Q. What strategies optimize this compound’s enzymatic resistance for biomedical applications?
- Methodological Answer : To reduce protease susceptibility, modify the peptide backbone via D-amino acid substitution or methylene bioisosteres. Test stability in serum-containing media (e.g., fetal bovine serum) using LC-MS quantification. Compare degradation rates to unmodified analogs. Use molecular dynamics simulations to predict binding affinity to proteases like trypsin .
Q. How should researchers evaluate this compound’s role in peptide self-assembly mechanisms?
- Methodological Answer : Employ circular dichroism (CD) to monitor secondary structure formation (e.g., β-sheets, α-helices) under varying pH and ionic strengths. Use transmission electron microscopy (TEM) or atomic force microscopy (AFM) to visualize nanostructures. Pair with computational modeling (e.g., Rosetta or GROMACS) to predict aggregation pathways. Validate hypotheses by synthesizing analogs with altered hydrophobic/hydrophilic balances .
Q. What analytical approaches distinguish this compound’s polymorphic forms?
- Methodological Answer : X-ray powder diffraction (XRPD) identifies crystalline polymorphs, while differential scanning calorimetry (DSC) detects thermal transitions (e.g., melting points, glass transitions). Pair with Raman spectroscopy to assess vibrational modes unique to each polymorph. For quantitative analysis, use Rietveld refinement on XRPD data .
Methodological Guidance for Contradictory Findings
- Triangulation : Combine multiple techniques (e.g., NMR, HPLC, HRMS) to cross-verify results .
- Blinded Analysis : Assign independent teams to replicate experiments to minimize bias .
- Data Transparency : Share raw datasets (e.g., chromatograms, spectra) in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
